4-Bromo-3,5-dimethylisoxazole

Cross-Coupling Reagents Boronic Acid Synthesis Suzuki-Miyaura Coupling

4-Bromo-3,5-dimethylisoxazole (CAS 10558-25-5) is a halogenated heterocyclic compound with the molecular formula C5H6BrNO and a molecular weight of 176.01 g/mol. It is a clear, colorless to light yellow liquid with a boiling point of 176°C (lit.) and a density of 1.478 g/mL at 25°C (lit.).

Molecular Formula C5H6BrNO
Molecular Weight 176.01 g/mol
CAS No. 10558-25-5
Cat. No. B080238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3,5-dimethylisoxazole
CAS10558-25-5
Molecular FormulaC5H6BrNO
Molecular Weight176.01 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)Br
InChIInChI=1S/C5H6BrNO/c1-3-5(6)4(2)8-7-3/h1-2H3
InChIKeyGYHZPSUAMYIFQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3,5-dimethylisoxazole CAS 10558-25-5: Procurement-Grade Heterocyclic Building Block for Pharmaceutical and Agrochemical Synthesis


4-Bromo-3,5-dimethylisoxazole (CAS 10558-25-5) is a halogenated heterocyclic compound with the molecular formula C5H6BrNO and a molecular weight of 176.01 g/mol. It is a clear, colorless to light yellow liquid with a boiling point of 176°C (lit.) and a density of 1.478 g/mL at 25°C (lit.) [1]. This compound is a versatile intermediate in organic synthesis, widely used in the preparation of pharmaceutical candidates and agrochemicals . Its bromine atom at the 4-position enables diverse chemical transformations, including Suzuki-Miyaura cross-coupling reactions and lithiation for boronic acid synthesis .

Why 4-Bromo-3,5-dimethylisoxazole Cannot Be Replaced by Other 4-Halo-3,5-dimethylisoxazoles


The 4-bromo substituent in 4-bromo-3,5-dimethylisoxazole provides a unique balance of reactivity and stability that is not replicated by its 4-chloro or 4-iodo analogs. The carbon-bromine bond offers sufficient lability for efficient cross-coupling reactions while maintaining adequate stability under standard laboratory conditions, preventing premature decomposition or unwanted side reactions [1]. This optimal reactivity profile is critical for achieving high yields in palladium-catalyzed transformations and for ensuring reproducible synthetic outcomes in multi-step pharmaceutical syntheses .

Quantitative Differentiation of 4-Bromo-3,5-dimethylisoxazole: Head-to-Head Reactivity and Yield Data


Superior Boronic Acid Synthesis Yield from 4-Bromo-3,5-dimethylisoxazole

4-Bromo-3,5-dimethylisoxazole can be converted to 3,5-dimethyl-4-isoxazoleboronic acid with a high yield of 91.5% via lithiation with sec-butyllithium and subsequent quenching with trimethylborate . This yield is substantially higher than the 39% yield reported for the analogous stannylation of 4-iodo-3,5-dimethylisoxazole under similar conditions . The higher yield directly translates to greater atom economy and reduced waste in the production of this key Suzuki-Miyaura coupling partner.

Cross-Coupling Reagents Boronic Acid Synthesis Suzuki-Miyaura Coupling

Defined Regioselectivity in Homolytic Bromination of 4-Bromo-3,5-dimethylisoxazole

In a comparative study of homolytic bromination using N-bromosuccinimide (NBS), 4-bromo-3,5-dimethylisoxazole exhibited exclusive bromination at the 5-methyl group [1]. In contrast, the non-halogenated analog 3,4,5-trimethylisoxazole underwent bromination at both the 4- and 5-methyl groups, with the 4-position being more reactive [1]. This defined regioselectivity in the presence of the 4-bromo substituent allows for predictable and controlled functionalization at the 5-methyl position, which is essential for the synthesis of complex derivatives.

Radical Bromination Regioselectivity Methylisoxazole Chemistry

High-Purity Commercial Availability (≥98% GC) for Reproducible Synthesis

Commercial suppliers consistently offer 4-bromo-3,5-dimethylisoxazole with a purity of ≥98.0% (GC) [1], and some provide ≥99% (GC) . This high level of purity is critical for minimizing side reactions and ensuring reproducible yields in multi-step syntheses. While purity specifications for the 4-chloro and 4-iodo analogs vary, the consistent availability of high-purity 4-bromo-3,5-dimethylisoxazole reduces the need for additional purification steps, thereby saving time and resources.

Chemical Purity Quality Control Reproducibility

Validated Scaffold for Potent BRD4 Bromodomain Inhibitors

The 3,5-dimethylisoxazole scaffold, of which 4-bromo-3,5-dimethylisoxazole is a key precursor, has been validated as a potent acetyl-lysine mimic in BRD4 bromodomain inhibitors. A derivative (compound 39) of this scaffold exhibited an IC50 of 0.003 μM against the BRD4(BD1) protein, representing a significant improvement over a lead compound (compound 13) [1]. The 4-bromo derivative is essential for introducing the necessary substituents that target the ZA channel of BRD4, a hot spot for inhibitor design [2].

Epigenetics BRD4 Inhibition Cancer Therapeutics

Enables Potent GPR40 Agonists with In Vivo Glucose-Lowering Efficacy

4-Bromo-3,5-dimethylisoxazole is a crucial intermediate in the synthesis of phenoxyacetic acid derivatives that act as potent GPR40 agonists. One such derivative (compound 11k), synthesized from this building block, displayed an EC50 of 15.9 nM for GPR40 activation [1]. In vivo, compound 11k reduced glucose excursion by 23.1% in ICR mice and 29.5% in type 2 diabetic C57BL/6 mice at a dose of 30 mg/kg, demonstrating efficacy comparable to the clinical candidate TAK-875 [1].

GPR40 Agonists Type 2 Diabetes Insulin Secretion

Optimal Use Cases for 4-Bromo-3,5-dimethylisoxazole in Medicinal Chemistry and Process Development


Synthesis of 3,5-Dimethyl-4-isoxazoleboronic Acid for Suzuki-Miyaura Cross-Coupling

Due to its high conversion yield (91.5%) to the corresponding boronic acid, 4-bromo-3,5-dimethylisoxazole is the preferred starting material for generating this valuable cross-coupling partner . This boronic acid is widely used in the synthesis of biaryl compounds for drug discovery and materials science .

Controlled Functionalization at the 5-Methyl Group via Radical Bromination

The defined regioselectivity of homolytic bromination at the 5-methyl group, as demonstrated in comparative studies [1], makes 4-bromo-3,5-dimethylisoxazole an ideal starting point for synthesizing 5-substituted derivatives with high precision, minimizing the formation of unwanted isomers and simplifying purification.

Scaffold for Potent BRD4 Bromodomain Inhibitors in Cancer Research

As a validated precursor to the 3,5-dimethylisoxazole acetyl-lysine mimic [2], 4-bromo-3,5-dimethylisoxazole is a critical building block for medicinal chemists developing next-generation BRD4 inhibitors. Its use has led to compounds with sub-nanomolar potency against BRD4 [3].

Development of Novel GPR40 Agonists for Type 2 Diabetes

The compound's utility in generating potent GPR40 agonists, as evidenced by the discovery of compound 11k with in vivo efficacy [4], makes it a key intermediate for pharmaceutical research aimed at developing new insulin secretagogues with a low risk of hypoglycemia.

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